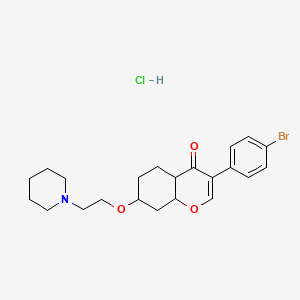
3-(4-Bromophenyl)-7-(2-piperidin-1-ylethoxy)-4a,5,6,7,8,8a-hexahydrochromen-4-one;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(4-Bromophenyl)-7-(2-piperidin-1-ylethoxy)-4a,5,6,7,8,8a-hexahydrochromen-4-one;hydrochloride is a useful research compound. Its molecular formula is C22H23BrClNO3 and its molecular weight is 464.78. The purity is usually 95%.
BenchChem offers high-quality 3-(4-Bromophenyl)-7-(2-piperidin-1-ylethoxy)-4a,5,6,7,8,8a-hexahydrochromen-4-one;hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Bromophenyl)-7-(2-piperidin-1-ylethoxy)-4a,5,6,7,8,8a-hexahydrochromen-4-one;hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Blood Platelet Aggregation Inhibition
A study by Grisar et al. (1976) explored (2-piperidine)- and (2-pyrrolidine)ethanones and -ethanols as inhibitors of blood platelet aggregation, highlighting the potential therapeutic applications of piperidine derivatives in cardiovascular diseases (Grisar et al., 1976).
Neuroleptic Agents
Nakatsuka et al. (1981) synthesized a neuroleptic agent for use in metabolic studies, indicating the use of piperidine derivatives in the development of psychiatric medications (Nakatsuka et al., 1981).
Antimicrobial Activity
Metwally et al. (1995) investigated the antimicrobial activity of hexahydrobenzodipyrazolones, demonstrating the potential of certain chemical structures in creating new antimicrobial agents (Metwally et al., 1995).
Synthesis and Characterization
Bi (2014) reported on the synthesis and characterization of novel non-peptide CCR5 antagonists, showing the importance of structural analysis in drug development (Bi, 2014).
Hydrogen Bonding Patterns
Balderson et al. (2007) studied the hydrogen-bonding patterns in enaminones, providing insights into the structural properties and interactions of organic compounds (Balderson et al., 2007).
properties
IUPAC Name |
3-(4-bromophenyl)-7-(2-piperidin-1-ylethoxy)-4a,5,6,7,8,8a-hexahydrochromen-4-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28BrNO3.ClH/c23-17-6-4-16(5-7-17)20-15-27-21-14-18(8-9-19(21)22(20)25)26-13-12-24-10-2-1-3-11-24;/h4-7,15,18-19,21H,1-3,8-14H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFDYQQGAJDZAIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCOC2CCC3C(C2)OC=C(C3=O)C4=CC=C(C=C4)Br.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29BrClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 156590842 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-cyclopropyl-3-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B2563926.png)
![1-[4-(9-Oxa-1-thia-4-azaspiro[5.5]undecane-4-carbonyl)-4-phenylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B2563927.png)

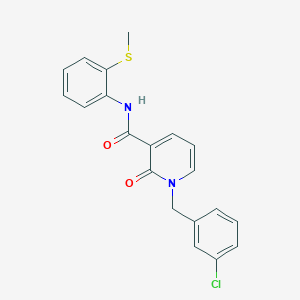
![N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide](/img/structure/B2563930.png)
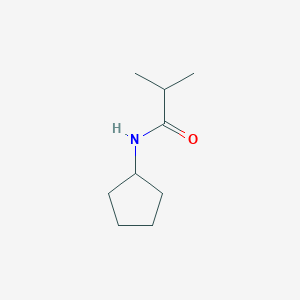

![3-benzyl-8-(furan-2-ylmethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2563937.png)
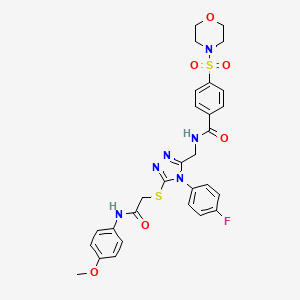
![2-[6-(4-Bromophenyl)pyridazin-3-yl]sulfanyl-1-pyrrolidin-1-ylethanone](/img/structure/B2563939.png)
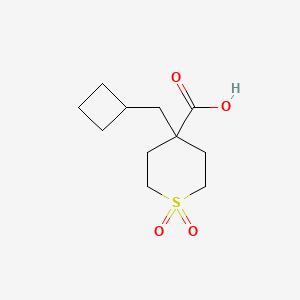
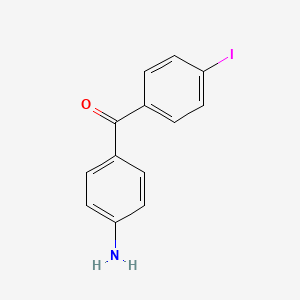
![1,3-Dimethyl-1-[(1-methylpyrrolidin-3-yl)methyl]urea;hydrochloride](/img/structure/B2563947.png)
![1-(4-Bromophenyl)sulfonyl-2-[(4-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2563948.png)